
1-Bromo-3-(3-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO. It is a brominated ketone with a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-fluorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the bromination of 3-(3-fluorophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like amines, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(3-fluorophenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or modulation of enzymatic activity . The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-fluorophenyl)ethan-1-one: Similar in structure but with a different position of the bromine atom.
3-Fluorophenacyl bromide: Another brominated fluorophenyl compound with different reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with distinct chemical properties.
Uniqueness
1-Bromo-3-(3-fluorophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds . Its combination of bromine and fluorine atoms makes it a versatile intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-(3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |
InChI Key |
AWHDBHGJHZETJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


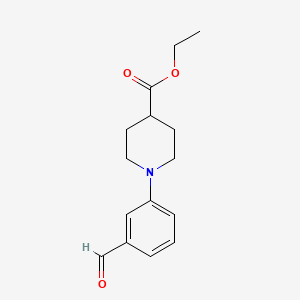

![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
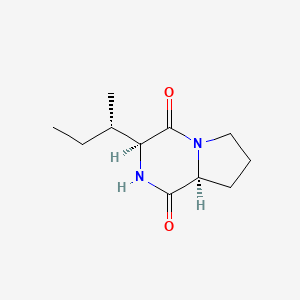


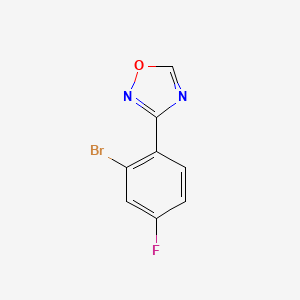
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
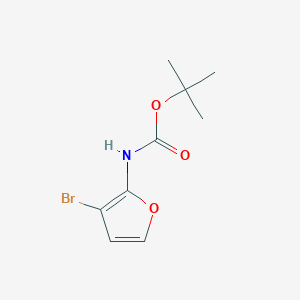

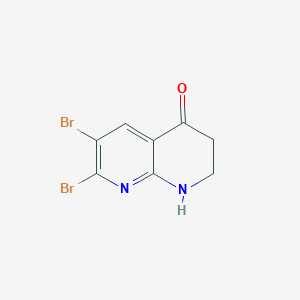
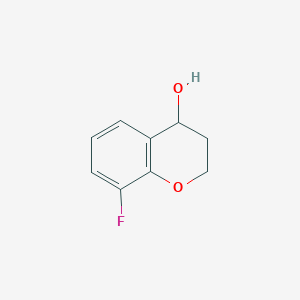
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
